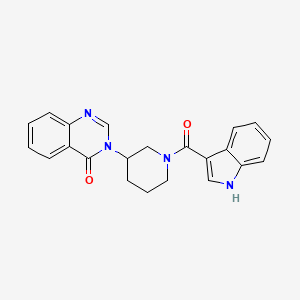
3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1-(1H-indole-3-carbonyl)piperidin-3-yl)quinazolin-4(3H)-one is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the quinazolinone family of compounds, which are known for their diverse biological activities. In
科学的研究の応用
Neuroleptic Agents
Research has shown that derivatives of 1-(4-fluorophenyl)-1H-indoles, substituted at the 3-position with piperidinyl groups, exhibit potent dopamine D-2 and serotonin 5-HT2 receptor affinity. These compounds have been studied for their central serotonin 5-HT2 receptor antagonism, with findings suggesting potential applications as noncataleptogenic, centrally acting agents. Such profiles resemble the atypical neuroleptic clozapine, indicating their potential in developing new treatments for psychiatric disorders without the side effects associated with traditional antipsychotic medication (Perregaard et al., 1992).
Insecticidal Efficacy
A novel series of bis quinazolin-4(3H)-one derivatives has been synthesized, showing significant insecticidal efficacy. This research highlights the potential of quinazolinone derivatives in developing new insecticidal agents, contributing to agricultural science and pest management strategies (El-Shahawi et al., 2016).
Antifungal Activity
Studies on quinazolinone derivatives have also revealed their antifungal activities. Such compounds could serve as a basis for the development of new antifungal medications, addressing the need for more effective treatments against fungal infections (Shivan & Holla, 2011).
Anti-tubercular Agents
The 2,4-diaminoquinazoline class has been identified as an effective inhibitor of Mycobacterium tuberculosis growth. Through extensive evaluation for tuberculosis drug discovery, certain derivatives within this class have shown promise as lead candidates. This research contributes to the ongoing efforts to combat tuberculosis, a major global health challenge (Odingo et al., 2014).
特性
IUPAC Name |
3-[1-(1H-indole-3-carbonyl)piperidin-3-yl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N4O2/c27-21(18-12-23-19-9-3-1-7-16(18)19)25-11-5-6-15(13-25)26-14-24-20-10-4-2-8-17(20)22(26)28/h1-4,7-10,12,14-15,23H,5-6,11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZFVBGCTZHNBLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CNC3=CC=CC=C32)N4C=NC5=CC=CC=C5C4=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

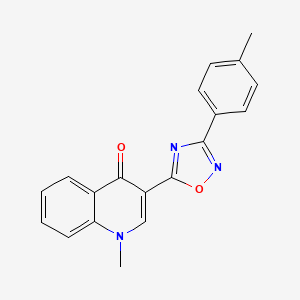

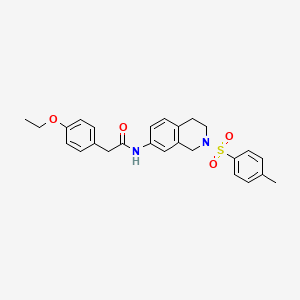
![1-[Bis(propan-2-yl)carbamoyl]ethyl 3-cyano-6-cyclopropyl-2-(methylsulfanyl)pyridine-4-carboxylate](/img/structure/B2827403.png)


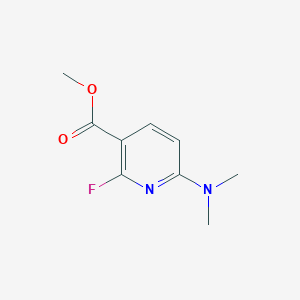
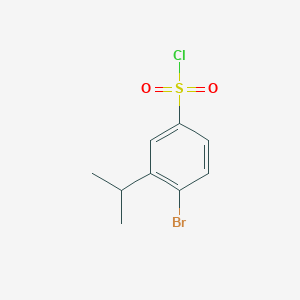
![4-Chloro-1H-pyrrolo[3,2-c]pyridine-2-carbaldehyde](/img/structure/B2827410.png)
![N-(2-(diethylamino)ethyl)-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-4-((2-methylpiperidin-1-yl)sulfonyl)benzamide hydrochloride](/img/structure/B2827414.png)
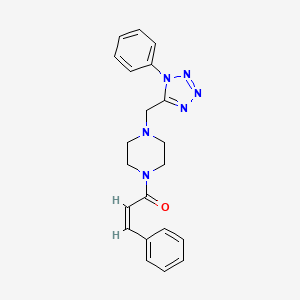


![N-[2-(2,3-dimethylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2827422.png)